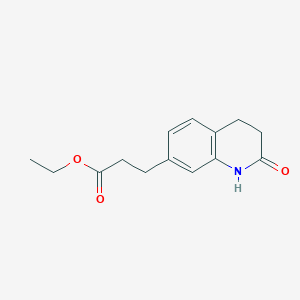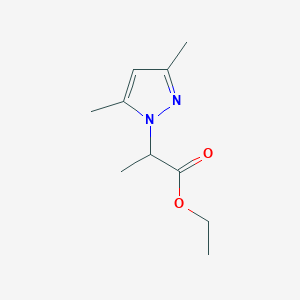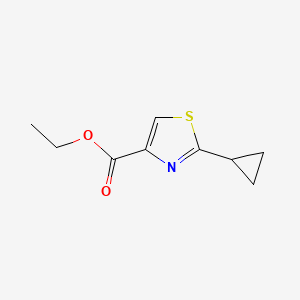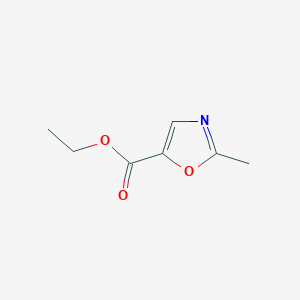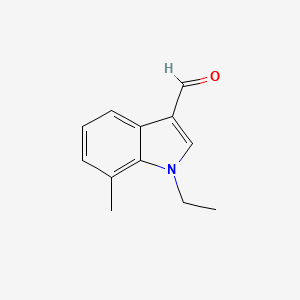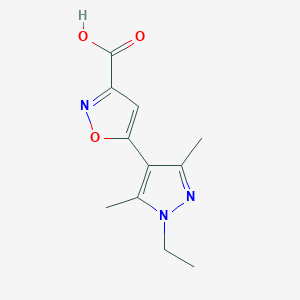
(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid
Overview
Description
“(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid” is a chemical compound with the molecular formula C12H8O4 . It is used in scientific research and its unique structure and properties make it suitable for various applications, including drug discovery, catalysis, and material synthesis.
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies. For instance, one study reported a novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates through base-catalyzed tandem reaction of the readily available 3-(2-buta-2,3-dienoylphenoxy)acrylates . Another study reported the synthesis of this compound through a process involving 2-cyano-3-(4-oxo-4H-chromen-3-yl) prop-2-enamide .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 216.19 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current literature .Scientific Research Applications
1. Synthesis Methodologies
- Joshi et al. (2011) developed a new, environmentally friendly methodology for synthesizing a series of 3(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides derivatives. This method is noted for its economic efficiency and ease of use (Joshi et al., 2011).
2. Fluorescent Probing
- Dai et al. (2014) designed a coumarin-based fluorescent probe using a derivative of this compound for sensing cysteine with high selectivity and efficiency, applicable in live cell imaging (Dai et al., 2014).
3. Novel Synthesis Strategies
- Fan et al. (2014) reported a novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates, highlighting mild conditions and excellent yields, indicating potential for efficient preparation of biologically and medicinally interesting molecules (Fan et al., 2014).
4. Antioxidant Activity
- Shatokhin et al. (2021) synthesized and characterized a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives, demonstrating significant antiradical activity in vitro, suggesting potential antioxidant applications (Shatokhin et al., 2021).
5. NMR Spectroscopy Applications
- Araya-Maturana et al. (2005) conducted a systematic study of long-range correlations in HMBC spectra of certain derivatives, providing valuable information for NMR spectroscopy applications (Araya-Maturana et al., 2005).
6. Reaction Mechanism Insights
- Zhang et al. (2013) proposed a synthesis mechanism for 2-pyridone derivatives from various derivatives of (E)-3-(4-oxo-4H-chromen-3-yl)acrylate, offering insights into reaction mechanisms and potential applications in medicinal chemistry (Zhang et al., 2013).
7. Potential Herbicidal Activity
- Masi et al. (2017) isolated chloromonilinic acids from a fungal pathogen, which includes derivatives of 3-chromanonacrylic acids like (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid. These compounds showed potential herbicidal activity against buffelgrass, indicating possible applications in agriculture (Masi et al., 2017).
8. Fluorescence Properties
- Yu-jin (2013) synthesized a novel coumarin derivative and studied its fluorescence properties, which has implications in material science and sensing applications (Yu-jin, 2013).
9. Polymer Functionalization
- Poellmann and Wagoner Johnson (2013) explored the functionalization of polyacrylamide substrates with N-hydroxysuccinimide, where acrylic acid derivatives play a crucial role. This has implications in material science, particularly in cell mechanobiology research (Poellmann & Wagoner Johnson, 2013).
10. Nanogel Fabrication
- Zhou et al. (2013) reported the fabrication of glucose-responsive nanogels using a derivative of 3-acrylamidophenylboronic acid and 2-[4-(3-hydroxy-4-oxo-4H-chromen-2-yl)phenoxy]ethylacrylamide, demonstrating potential in glucose sensing applications (Zhou et al., 2013).
Mechanism of Action
The mechanism of action of “(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid” is not explicitly mentioned in the available literature. Its mechanism of action would depend on its specific application, such as whether it is being used as a catalyst, a pharmaceutical compound, or in material synthesis.
Safety and Hazards
The safety and hazards associated with “(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid” are not explicitly mentioned in the available literature. It is recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Properties
IUPAC Name |
(E)-3-(4-oxochromen-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)6-5-8-7-16-10-4-2-1-3-9(10)12(8)15/h1-7H,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKDMUFCCJDYLT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216743 | |
| Record name | (2E)-3-(4-Oxo-4H-1-benzopyran-3-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-58-5 | |
| Record name | (2E)-3-(4-Oxo-4H-1-benzopyran-3-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42059-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Oxo-4H-1-benzopyran-3-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(4-Oxo-4H-chromen-3-yl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



